Metaraminol hydrogen (+)-tartrate

Description

Properties

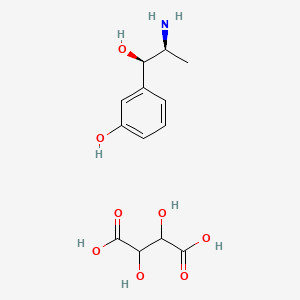

Molecular Formula |

C13H19NO8 |

|---|---|

Molecular Weight |

317.29 g/mol |

IUPAC Name |

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;/m0./s1 |

InChI Key |

VENXSELNXQXCNT-YDYUUSCQSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Metaraminol

Chemical Synthesis Pathways for Metaraminol (B1676334) Hydrogen (+)-Tartrate

The chemical synthesis of metaraminol hydrogen (+)-tartrate has evolved, with various routes developed to enhance yield and stereoselectivity. These methods often begin with readily available precursors and involve multi-step processes to construct the desired chiral molecule.

Conventional Synthetic Routes and Precursor Utilization

Historically, the synthesis of metaraminol has been accomplished through several conventional chemical routes. One common method starts from m-hydroxypropiophenone. patsnap.com This process involves the protection of the hydroxyl group, followed by nitrosation, and then a Raney nickel-catalyzed hydrogenation for reductive amination. The final step is the deprotection of the hydroxyl group to yield metaraminol. patsnap.com

Another widely employed precursor is m-hydroxybenzaldehyde. patsnap.comgoogle.com A notable synthetic pathway involves a chiral addition reaction between m-hydroxybenzaldehyde and nitroethane. This reaction is catalyzed by a system composed of a cinchona alkaloid, copper acetate (B1210297) hydrate, and imidazole, which helps to establish the desired spatial configuration of the molecule. google.com The resulting nitro compound is then reduced to an amine using hydrogen gas in the presence of a palladium-carbon (Pd-C) catalyst. Finally, the amine is reacted with L-(+)-tartaric acid to form metaraminol bitartrate (B1229483). google.com

A process for preparing metaraminol has also been described starting from the reaction of 1-(3-hydroxyphenyl)propan-1-one with chlorobenzene (B131634) to form 1-(3-(benzyloxy)phenyl)propan-1-one. gpatindia.com This intermediate is then reacted with benzyl (B1604629) nitrite (B80452) (BnONO) to produce (E)-1-(3-(benzyloxy)phenyl)-2-(hydroxyimino)propan-1-one. Subsequent reduction steps lead to the formation of 2-amino-1-(3-(benzyloxy)phenyl)propan-1-ol, which is further reduced to yield metaraminol. gpatindia.com

The fermentation of m-hydroxybenzaldehyde with yeast can also be utilized to produce m-(hydroxyphenyl)acetylcarbinol. nih.gov This intermediate undergoes condensation with benzylamine, followed by hydrogenation of the resulting C=N linkage and reductive cleavage to yield metaraminol. nih.gov The crude product is then purified and converted to the bitartrate salt. nih.gov

Enzymatic and Biocatalytic Approaches to Metaraminol Synthesis

In recent years, enzymatic and biocatalytic methods have emerged as promising alternatives to traditional chemical synthesis for producing metaraminol. These approaches offer the potential for higher stereoselectivity and more environmentally friendly processes. acs.orgacs.org

Transaminase-Based Biocatalysis for Stereoselective Production

A key biocatalytic strategy for metaraminol synthesis involves a two-step enzymatic cascade. acs.orgacs.org The first step is a carboligation reaction of 3-hydroxybenzaldehyde (B18108) and pyruvate (B1213749), catalyzed by a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, to produce (R)-3-hydroxyphenylacetylcarbinol. acs.org This reaction has been optimized to achieve high conversion rates (≥92%) and excellent stereoselectivity (>98% ee). acs.org

The second step is a transamination reaction catalyzed by an amine transaminase. acs.org This enzyme converts the carboligation product into metaraminol. By using an (S)-selective amine transaminase, the desired (1R,2S)-stereoisomer of metaraminol can be produced with high chemo- and stereoselectivity. acs.org This modular enzymatic cascade allows for the introduction of two adjacent chiral centers in just two reaction steps, a significant advantage over many chemical syntheses. acs.org

Optimization of Amine Donor Systems in Enzymatic Synthesis

The efficiency of the transaminase-catalyzed step is highly dependent on the choice of the amine donor. While oil-based amine donors like isopropylamine (B41738) have been used successfully, research has focused on utilizing more sustainable, bio-based alternatives. acs.org L-alanine, which can be produced microbially, has been identified as a suitable bio-based amine donor for the synthesis of metaraminol. acs.org

To further enhance the sustainability of the process, researchers have engineered Corynebacterium glutamicum to produce both pyruvate and L-alanine in a single fermentation process. acs.org The subsequent biocatalytic steps can then be carried out directly in the fermentation supernatant, demonstrating the compatibility of these enzymatic conversions with complex biological matrices. acs.org This integrated approach streamlines the production process and reduces the reliance on fossil fuel-derived precursors. acs.org

Radiochemical Synthesis of Metaraminol Analogs for Research Applications

For research purposes, particularly in the field of medical imaging, radiolabeled analogs of metaraminol are required. The synthesis of these compounds presents its own unique set of challenges.

No-carrier-added racemic [11C]metaraminol has been synthesized for use in positron emission tomography (PET) studies. nih.gov This synthesis involves the selective condensation of [11C]nitroethane with 3-hydroxybenzaldehyde, using tetrabutylammonium (B224687) fluoride (B91410) in tetrahydrofuran (B95107) as a catalyst. nih.gov This is followed by a reduction step using Raney nickel in formic acid. nih.gov The entire synthesis can be completed in 45 to 55 minutes, yielding the desired product with a high radiochemical purity (>98%). nih.gov The racemic erythro- and threo-forms of [11C]metaraminol are then separated using reversed-phase high-performance liquid chromatography (HPLC). nih.gov PET studies in monkeys using racemic erythro-[11C]metaraminol have shown its potential for mapping the sympathetic innervation of the human heart. nih.gov

Synthesis of Carbon-11 (B1219553) Labeled Metaraminol Derivatives (e.g., [11C]mHED)

The primary carbon-11 labeled derivative of metaraminol is [¹¹C]meta-hydroxyephedrine ([¹¹C]mHED). The synthesis of [¹¹C]mHED is a critical process for its application in cardiac PET imaging to assess sympathetic innervation. cinc.orgnih.gov

The most common method for synthesizing [¹¹C]mHED involves the N-methylation of its precursor, metaraminol, using a carbon-11 labeled methylating agent. cinc.orgresearchgate.net This process typically starts with the production of [¹¹C]CO₂ in a cyclotron. cinc.org The [¹¹C]CO₂ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I), a common methylating agent. cinc.orgresearchgate.net The [¹¹C]CH₃I is then reacted with metaraminol to produce [¹¹C]mHED. cinc.orgresearchgate.net

Automated synthesis modules are frequently employed to handle the high levels of radioactivity and the short half-life of carbon-11 (approximately 20.4 minutes). cinc.orgresearchgate.net These automated systems control the entire process, from the synthesis of the methylating agent to the purification of the final product. cinc.org Purification is typically achieved using semi-preparative reversed-phase High-Performance Liquid Chromatography (HPLC). researchgate.net

Despite the established procedures, challenges in the production of [¹¹C]mHED are known, particularly concerning HPLC separation and the formulation of the final product due to the pH sensitivity of mHED. nih.gov Optimization of the synthesis process has focused on reducing the synthesis time, decreasing the amount of precursor required, and thereby increasing the molar activity. nih.gov One significant improvement has been the use of a buffer-free reverse-phase HPLC method and formulation via a weakly-cationic ion exchange cartridge, leading to a more reproducible and repeatable automated synthesis. nih.gov

Another synthetic route for a carbon-11 labeled metaraminol derivative involves the condensation of [¹¹C]nitroethane with 3-hydroxy-benzaldehyde, followed by reduction. nih.gov This method produces racemic [¹¹C]metaraminol and requires HPLC to separate the different stereoisomers. nih.gov

| Radiosynthesis Parameter | Reported Value |

| Precursor | Metaraminol |

| Labeling Agent | [¹¹C]CH₃I |

| Radiochemical Yield | 12 ± 1% to 40-50% (decay corrected) cinc.orgresearchgate.net |

| Radiochemical Purity | >95-99% cinc.orgresearchgate.net |

| Specific Activity | ~900 Ci/mmol researchgate.net |

| Synthesis Time | 33-45 minutes cinc.orgresearchgate.net |

Synthesis of Fluorine-18 (B77423) Labeled Metaraminol Derivatives (e.g., [18F]fluorometaraminol)

Fluorine-18 is another crucial positron-emitting isotope used in PET imaging, offering the advantage of a longer half-life (approximately 109.8 minutes) compared to carbon-11. The synthesis of fluorine-18 labeled metaraminol derivatives, such as [¹⁸F]fluorometaraminol, has been explored to leverage this benefit.

The synthesis of these derivatives often involves late-stage radiofluorination. nih.gov This approach introduces the fluorine-18 isotope in the final steps of the synthesis to minimize loss due to radioactive decay. frontiersin.org Common methods for forming the C-¹⁸F bond include nucleophilic aromatic substitution. nih.gov

For instance, the synthesis of 5-[¹⁸F]fluoro-6-nitroquipazine, a derivative, was achieved through nucleophilic aromatic substitution on N-Boc protected precursors. nih.gov This reaction utilized a K[¹⁸F]F-K₂₂₂ complex in dimethyl sulfoxide (B87167) (DMSO) and could be performed with conventional heating or microwave activation. nih.gov The final step involved the removal of the Boc protecting group. nih.gov

The production of [¹⁸F]fluoride itself is typically done in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction by irradiating ¹⁸O-enriched water. nih.gov The resulting [¹⁸F]fluoride is then trapped and eluted for use in the labeling reaction. nih.gov

| Synthesis Parameter | Reported Method/Value |

| Isotope | Fluorine-18 |

| Labeling Method | Nucleophilic aromatic substitution nih.gov |

| Precursor | N-Boc protected 5-bromo- or 5-chloro-quipazine nih.gov |

| Radiochemical Yield | 2.7-3.8% (non-decay corrected) for 5-[¹⁸F]fluoro-6-nitroquipazine nih.gov |

| Synthesis Time | 70-80 minutes for 5-[¹⁸F]fluoro-6-nitroquipazine nih.gov |

Synthesis of Bromine-76 (B1195326) Labeled Metaraminol Derivatives

Bromine-76 is a positron-emitting isotope that has also been investigated for labeling ligands for PET studies. The synthesis of bromine-76 labeled derivatives allows for the evaluation of new potential radiotracers.

An example of a bromine-76 labeled compound is [⁷⁶Br]5-bromo-6-nitroquipazine, which was developed for PET imaging of the serotonin (B10506) transporter. nih.gov The synthesis and evaluation of such compounds are crucial steps in developing new diagnostic tools. nih.govwustl.edu While specific details on the synthesis of a bromine-76 labeled metaraminol were not found in the provided results, the general approach for labeling with bromine-76 involves synthesizing a suitable precursor that can undergo bromination. For example, the synthesis of (+/-)-3-[⁷⁶Br]bromo-hydroxyflutamide was achieved through the nucleophilic opening of an epoxide intermediate. nih.gov

The development of these radiolabeled compounds, although some may show limited promise as imaging agents due to factors like rapid metabolism, contributes to the broader understanding of designing effective PET tracers. nih.gov

Analysis and Characterization of Synthesis-Related Impurities in this compound

The control of impurities in pharmaceutical products is a critical aspect of ensuring their safety and efficacy. researchgate.netingentaconnect.com During the synthesis and storage of this compound, various impurities can form. researchgate.net

Identification and Structural Elucidation of Impurities (e.g., MET-TA)

A notable impurity identified in metaraminol bitartrate for injection is (2S, 3S)-2,3-dihydroxy-4-((1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl)amino)-4-oxobutanoic acid, which has been labeled as MET-TA. researchgate.netingentaconnect.combenthamdirect.com

The identification and structural elucidation of this impurity were accomplished using advanced analytical techniques. Two-dimensional high-performance liquid chromatography coupled to quadrupole time-of-flight tandem mass spectrometry (2D HPLC-Q/TOF-MS) was instrumental in separating and characterizing MET-TA. researchgate.netingentaconnect.combenthamdirect.com The structure proposed by mass spectrometry was further confirmed through chemical synthesis of the compound and subsequent analysis by nuclear magnetic resonance (NMR) spectroscopy. researchgate.netingentaconnect.combenthamdirect.com

| Impurity | Chemical Name | Identification Method |

| MET-TA | (2S, 3S)-2,3-dihydroxy-4-((1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl)amino)-4-oxobutanoic acid | 2D HPLC-Q/TOF-MS, NMR researchgate.netingentaconnect.combenthamdirect.com |

Investigation of Impurity Formation Mechanisms

Understanding how impurities form is crucial for developing strategies to control their levels in the final drug product. beilstein-journals.org The formation mechanism of MET-TA in metaraminol bitartrate injections has been investigated. researchgate.netingentaconnect.combenthamdirect.com

Research has shown that MET-TA is the amidation product of metaraminol and tartaric acid. researchgate.netingentaconnect.combenthamdirect.com This reaction likely occurs between the amino group of the metaraminol molecule and a carboxylic acid group of the tartaric acid molecule, which is present as the tartrate salt in the formulation. This type of impurity formation, where the active pharmaceutical ingredient reacts with an excipient, is a known challenge in pharmaceutical formulation. nih.gov

The investigation into the formation of such impurities often involves stressing the drug product under various conditions (e.g., heat) to accelerate degradation and then analyzing the resulting products to propose and confirm the degradation pathways. nih.gov

Molecular and Cellular Pharmacology of Metaraminol Hydrogen + Tartrate

Adrenergic Receptor Interactions and Agonism

Metaraminol's interaction with adrenergic receptors is multifaceted, involving both direct stimulation and indirect actions related to the displacement of norepinephrine (B1679862). wordpress.comderangedphysiology.com

Metaraminol (B1676334) directly acts as an agonist at alpha-1 adrenergic receptors. litfl.comdrugbank.com This activation is a key mechanism behind its vasoconstrictive properties. drugbank.comontosight.ai Alpha-1 adrenergic receptors are G-protein coupled receptors of the Gq type. nih.gov Upon agonist binding, such as with metaraminol, the Gq protein activates phospholipase C. This enzyme then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in these second messengers leads to a rise in intracellular calcium concentrations, ultimately causing smooth muscle contraction. nih.gov This direct agonism on vascular smooth muscle alpha-1 receptors results in peripheral vasoconstriction, leading to an increase in both systolic and diastolic blood pressure. drugbank.com

While the primary effects of metaraminol are mediated through alpha-1 adrenergic receptors, there is evidence to suggest some interaction with beta-adrenergic receptors, specifically beta-1 receptors. wordpress.comderangedphysiology.com However, this interaction is considered to be of low affinity and typically manifests at higher doses. wordpress.com The activation of beta-1 adrenergic receptors in the heart would lead to a positive inotropic effect, increasing the force of cardiac contraction. drugbank.com Some sources suggest that metaraminol has little to no effect on beta-adrenergic receptors. drugbank.com The activation of the β-adrenergic receptor system in the heart leads to the activation of the associated adenylyl cyclase (AC) – cAMP – protein kinase A (PKA) pathway, which is predominantly mediated through β1-ARs. nih.gov

Presynaptic alpha-2 adrenoceptors, located on the axon terminals of noradrenergic neurons, play a crucial role in regulating neurotransmitter release. nih.gov Activation of these receptors typically inhibits the release of norepinephrine, serving as a negative feedback mechanism. nih.gov While the primary action of metaraminol is at postsynaptic alpha-1 receptors, its indirect effect of releasing norepinephrine can, in turn, activate these presynaptic alpha-2 autoreceptors, which would then modulate further norepinephrine release. Additionally, metabolic factors released during cellular activity, such as adenosine (B11128) and hydrogen ions, can also modulate adrenergic neurotransmission by depressing the release of neurotransmitters. nih.gov

Intracellular Signaling Pathways and Second Messenger Modulation

The interaction of metaraminol with adrenergic receptors initiates a cascade of intracellular signaling events that ultimately produce the physiological response.

Downstream Cellular Events (e.g., smooth muscle contraction in isolated tissues, lipolytic action in adipocytes)

The interaction of Metaraminol with adrenergic receptors initiates a cascade of intracellular events that manifest as specific physiological responses in target tissues. These downstream effects are most notably observed in vascular smooth muscle and adipose tissue.

Smooth Muscle Contraction in Isolated Tissues

The principal pharmacological effect of Metaraminol is vasoconstriction, a direct result of smooth muscle contraction in blood vessels. drugbank.com This response is primarily mediated indirectly through the release of norepinephrine, but also involves a direct action on alpha-1 (α1) adrenergic receptors. derangedphysiology.comwikipedia.org

Indirect Action: Metaraminol displaces norepinephrine from storage vesicles in sympathetic nerve endings. derangedphysiology.comderangedphysiology.com The released norepinephrine then binds to α1-adrenergic receptors on the surface of vascular smooth muscle cells.

Direct Action: Metaraminol itself can act as a weak agonist at α1-adrenergic receptors. derangedphysiology.comwikipedia.org

Signal Transduction: Activation of α1-adrenergic receptors, whether by norepinephrine or directly by Metaraminol, triggers a G-protein-coupled signaling cascade. This leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization: IP3 binds to receptors on the sarcoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). nih.govnih.gov This leads to a significant increase in the cytosolic Ca2+ concentration.

Contraction: The elevated Ca2+ binds to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). nih.gov MLCK then phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in smooth muscle contraction and vasoconstriction. nih.gov

Table 1: Mechanism of Metaraminol-Induced Smooth Muscle Contraction

| Step | Event | Key Molecules Involved | Outcome |

| 1. Receptor Activation | Indirectly via norepinephrine release or directly as a weak agonist. derangedphysiology.comwikipedia.org | Norepinephrine, Metaraminol, α1-adrenergic receptor | Activation of G-protein-coupled receptor |

| 2. Signal Transduction | Activation of intracellular signaling pathways. nih.gov | G-proteins, Phospholipase C, IP3, DAG | Generation of second messengers |

| 3. Calcium Release | IP3 stimulates Ca2+ release from intracellular stores. nih.gov | IP3 receptor, Sarcoplasmic Reticulum, Calcium (Ca2+) | Increased cytosolic Ca2+ concentration |

| 4. Kinase Activation | Ca2+ binds to calmodulin, activating MLCK. nih.gov | Calmodulin, Myosin Light Chain Kinase (MLCK) | Activation of the primary contractile enzyme |

| 5. Muscle Contraction | MLCK phosphorylates myosin, leading to cross-bridge cycling. nih.gov | Myosin, Actin | Force generation and cell shortening (vasoconstriction) |

Lipolytic Action in Adipocytes

In addition to its effects on smooth muscle, Metaraminol has been shown to exert a direct lipolytic action on adipocytes (fat cells). derangedphysiology.com Lipolysis is the metabolic process of breaking down stored triglycerides into glycerol (B35011) and free fatty acids. nih.gov

Research indicates that this effect is not dependent on the release of norepinephrine but is a direct consequence of Metaraminol's interaction with adrenergic receptors on the adipocyte membrane. derangedphysiology.com Studies using the alpha-receptor blocker phenoxybenzamine (B1677643) have shown that it can inhibit this Metaraminol-induced lipolysis, suggesting the involvement of alpha-adrenergic receptors in this process. derangedphysiology.com This direct action demonstrates a facet of Metaraminol's pharmacology that is distinct from its primary "false neurotransmitter" role.

Table 2: Direct Lipolytic Action of Metaraminol in Adipocytes

| Feature | Description | Supporting Evidence |

| Mechanism | Direct stimulation of adipocyte receptors. derangedphysiology.com | Action is independent of norepinephrine release. derangedphysiology.com |

| Receptor Type | Likely mediated by alpha-adrenergic receptors. derangedphysiology.com | The effect is blocked by the alpha-antagonist phenoxybenzamine. derangedphysiology.com |

| Cellular Process | Stimulation of lipolysis. derangedphysiology.comnih.gov | The breakdown of stored triacylglycerols into glycerol and free fatty acids. nih.gov |

| Significance | Demonstrates a direct metabolic effect of Metaraminol. | Highlights a secondary mechanism beyond its vasopressor actions. |

Mechanisms of Catecholamine Storage and Release Modulation

The predominant mechanism through which Metaraminol exerts its physiological effects is by modulating the storage and release of endogenous catecholamines, specifically norepinephrine. wikipedia.org It functions as a "false neurotransmitter," a substance that is taken up and stored in nerve terminals, displacing the natural neurotransmitter. derangedphysiology.com

The process unfolds as follows:

Uptake into Nerve Terminal: Metaraminol is transported into the presynaptic terminal of noradrenergic neurons. Its structure allows it to be recognized by uptake proteins.

Vesicular Transport: Once inside the neuron, Metaraminol is taken up by the vesicular monoamine transporter (VMAT) and accumulates in synaptic vesicles, the same storage sites as norepinephrine. derangedphysiology.com

Displacement of Norepinephrine: Within the vesicles, Metaraminol displaces norepinephrine, causing an increase in the concentration of free norepinephrine within the nerve terminal and its subsequent release into the synaptic cleft. derangedphysiology.comderangedphysiology.com

Receptor Activation by Released Norepinephrine: The displaced norepinephrine then acts on postsynaptic adrenergic receptors to produce the characteristic sympathomimetic effects, such as vasoconstriction. derangedphysiology.com

Persistence: Metaraminol is not a substrate for the primary enzymes that degrade catecholamines, monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). derangedphysiology.com This resistance to metabolism allows it to persist in nerve tissues for extended periods, even for days, long after its clinical effects have subsided. derangedphysiology.com

This indirect action is the main driver of Metaraminol's hemodynamic effects, explaining why its clinical presentation is very similar to that of a norepinephrine infusion. derangedphysiology.com

Table 3: Metaraminol as a "False Neurotransmitter"

| Phase | Action of Metaraminol | Consequence |

| Uptake | Enters the presynaptic noradrenergic neuron. | Availability for vesicular storage. |

| Storage | Transported into synaptic vesicles by VMAT. derangedphysiology.com | Accumulates in catecholamine storage sites. derangedphysiology.com |

| Displacement | Displaces norepinephrine from the vesicles. derangedphysiology.comwikipedia.orgderangedphysiology.com | Increased release of norepinephrine into the synapse. derangedphysiology.com |

| Metabolism | Resistant to degradation by MAO and COMT. derangedphysiology.com | Prolonged presence within the nerve terminal. derangedphysiology.com |

Biochemical Transformations and in Vitro Metabolism of Metaraminol

Resistance to Enzymatic Degradation by Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT)

Metaraminol (B1676334) exhibits notable resistance to the primary enzymes responsible for the catabolism of endogenous catecholamines. derangedphysiology.com Its chemical structure is key to this characteristic. Metaraminol is a phenylethylamine derivative but lacks a hydroxyl group on the 4th position of its phenol (B47542) ring, meaning it is not a true catecholamine. derangedphysiology.com This structural feature makes it a poor substrate for Catechol-O-methyltransferase (COMT), an enzyme that primarily methylates the meta-hydroxyl group of catechol compounds. derangedphysiology.comnih.govnih.gov

Furthermore, the presence of an amine group at the alpha-carbon position of the ethylamine (B1201723) side chain renders the compound insusceptible to metabolism by Monoamine Oxidase (MAO). derangedphysiology.com MAO is a critical enzyme in the degradation of neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576). nih.govyoutube.com Because Metaraminol is not metabolized by MAO or COMT, it has a more prolonged duration of action compared to endogenous catecholamines. derangedphysiology.comderangedphysiology.com This resistance to enzymatic breakdown is a defining feature of its pharmacology. derangedphysiology.com

In Vitro Enzymatic Biotransformation Studies (e.g., using liver microsomal preparations)

While Metaraminol is largely resistant to degradation by MAO and COMT, in vitro studies using liver preparations are essential for a complete understanding of its metabolic profile. derangedphysiology.com Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. nih.gov

Studies utilizing human liver S9 fractions or a combination of microsomal and cytosolic fractions are standard methods to investigate hepatic biotransformation. nih.gov These models can identify metabolites formed through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. nih.gov For many compounds, these in vitro systems help predict in vivo pharmacokinetic parameters and potential drug-drug interactions. nih.gov Although specific in vitro biotransformation studies on Metaraminol are not extensively detailed in the provided search results, the resistance to MAO and COMT suggests that its metabolism, if it occurs, would proceed via other pathways that can be elucidated using these liver microsomal preparations. derangedphysiology.comnih.gov

Intracellular Disposition and Vesicular Storage Mechanisms of Metaraminol

Metaraminol's primary mechanism of action involves its interaction with the sympathetic nervous system at a cellular level. derangedphysiology.comderangedphysiology.com It is taken up into noradrenergic synapses and acts as a "false neurotransmitter". derangedphysiology.comderangedphysiology.com The vesicular monoamine transporters (VMATs), which are responsible for sequestering endogenous monoamines like norepinephrine into storage vesicles, also recognize and transport Metaraminol. derangedphysiology.comnih.gov

Once inside the neuron, Metaraminol displaces norepinephrine from these storage vesicles. derangedphysiology.comderangedphysiology.com This displacement increases the concentration of norepinephrine in the synapse and systemically, which is the principal cause of Metaraminol's vasoconstrictive effects. derangedphysiology.com Research indicates that Metaraminol is distributed rapidly into tissues and can persist in catecholamine storage vesicles for extended periods, even for days, long after its clinical effects have subsided. derangedphysiology.com This prolonged retention within tissues highlights its significant interaction with vesicular storage mechanisms. derangedphysiology.com

Physicochemical Properties Influencing Biological Activity and Interactions

The biological activity of Metaraminol is intrinsically linked to its physicochemical properties, which govern its solubility, receptor binding, and membrane transport.

The dissociation constant (pKa) is a measure of a molecule's acidity or basicity and influences its ionization state at a given pH. The pKa of Metaraminol is reported to be 8.79. derangedphysiology.comnih.govdrugbank.com This value indicates that it is a weak base.

Metaraminol is often formulated as a bitartrate (B1229483) salt, Metaraminol hydrogen (+)-tartrate, to improve its stability and solubility. wikipedia.orgdrugbank.com Tartaric acid is a diprotic acid, meaning it has two acidic protons that can dissociate. drugfuture.combrainly.in The pKa values for L-tartaric acid are approximately pKa1 = 2.98 and pKa2 = 4.34 at 25°C. drugfuture.com Another source lists the first pKa as 2.96. oclc.org

Table 1: Dissociation Constants (pKa) of Metaraminol and L-Tartaric Acid

| Compound | pKa Value(s) | Source(s) |

| Metaraminol | 8.79 | derangedphysiology.comnih.govdrugbank.com |

| L-Tartaric Acid | pKa1: 2.98, pKa2: 4.34 | drugfuture.com |

| L-Tartaric Acid | pKa1: 2.96 | oclc.org |

Advanced Analytical Techniques for Metaraminol Research

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of metaraminol (B1676334), enabling the separation of the compound from its related substances and matrix components.

High-Performance Liquid Chromatography (HPLC) Applications for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and confirming the identity of metaraminol hydrogen (+)-tartrate. moravek.com Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the determination of related substances and the content of metaraminol bitartrate (B1229483) in both the raw material and its injectable forms. researchgate.netnih.gov

One established RP-HPLC method utilizes a C18 column with a mobile phase consisting of a methanol (B129727) and sodium hexanesulfonate solution, adjusted to an acidic pH. researchgate.net Detection is typically carried out at two different wavelengths to optimize for related substances (220 nm) and the active pharmaceutical ingredient (272 nm). researchgate.net This method has demonstrated good linearity, accuracy, and sensitivity, with a low limit of detection for related substances. researchgate.netepa.gov

For the separation of metaraminol from its isomers, a specialized HPLC method employing a chiral chromatographic column has been developed. google.com This technique is crucial for ensuring the stereochemical purity of the drug, which is vital for its efficacy and safety. google.com The use of a specific mobile phase composition is a key aspect of this chiral separation. google.com

Interactive Table: HPLC Method Parameters for Metaraminol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm) | researchgate.net |

| Mobile Phase | Methanol-0.03% sodium hexanesulfonate (20:80), pH 3.0 | researchgate.net |

| Detection Wavelength | 220 nm (related substances), 272 nm (content) | researchgate.net |

| Column Temperature | 35°C | researchgate.net |

| Injection Volume | 20 µL | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Research Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of small molecule metabolites, including compounds like metaraminol, in complex biological samples. nih.govazolifesciences.com GC-MS offers high sensitivity and specificity, making it well-suited for metabolomics research and the analysis of drugs and their metabolites. azolifesciences.comyoutube.com

The process involves the separation of volatile compounds in the gas phase by a capillary column, followed by their ionization and detection by a mass spectrometer based on their mass-to-charge ratio. azolifesciences.com For non-volatile compounds, a derivatization step is often necessary to increase their volatility for GC analysis. nih.gov Although specific applications for this compound are not extensively detailed in the provided results, the general applicability of GC-MS for the analysis of similar small molecules is well-established. researchgate.netnih.gov The high resolving power and sensitivity of GC-MS make it a valuable tool for targeted analysis in complex matrices. researchgate.net

Two-Dimensional Liquid Chromatography Coupled with Mass Spectrometry (2D HPLC-Q/TOF-MS) for Impurity Characterization

To address the challenges of co-eluting peaks and the comprehensive characterization of impurities, two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry has emerged as a powerful analytical tool. americanpharmaceuticalreview.comchromatographyonline.com This technique significantly enhances the separation power compared to conventional one-dimensional HPLC. americanpharmaceuticalreview.com

A specific application of 2D HPLC coupled to quadrupole time-of-flight tandem mass spectrometry (2D HPLC-Q/TOF-MS) has been successfully used to separate and characterize a new impurity in metaraminol bitartrate for injection. benthamdirect.comresearchgate.netingentaconnect.comeurekaselect.com In this method, the peak containing the impurity is selectively trapped from the first dimension and transferred to a second dimension for further separation before being analyzed by the mass spectrometer. benthamdirect.comresearchgate.net This approach allowed for the identification of an amidation product of metaraminol and tartaric acid, a novel impurity labeled as MET-TA. benthamdirect.comresearchgate.neteurekaselect.com The use of multiple heart-cutting allows for the targeted analysis of specific peaks of interest, enabling their online desalting and orthogonal separation prior to high-resolution mass spectrometry for impurity identification. nih.gov

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of metaraminol and the elucidation of the structures of its related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and confirmation of organic molecules, including metaraminol. sigmaaldrich.comacs.org It provides detailed information about the chemical structure, connectivity, and stereochemistry of a compound. acs.orgmdpi.com

In the context of metaraminol research, NMR has been instrumental in confirming the structure of newly identified impurities. benthamdirect.comresearchgate.netingentaconnect.com For instance, the structure of the impurity MET-TA, which was initially characterized by mass spectrometry, was further confirmed using NMR. benthamdirect.comresearchgate.netingentaconnect.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to provide a comprehensive structural analysis. mdpi.com

Mass Spectrometry (MS/MS) for Molecular Fragmentation and Identification

Tandem mass spectrometry (MS/MS) is a powerful tool for the identification and structural elucidation of compounds by analyzing their fragmentation patterns. nih.govcore.ac.uk In MS/MS, a precursor ion is selected and fragmented, and the resulting product ions are analyzed to provide structural information. nih.gov

For metaraminol, MS/MS data is available, showing the fragmentation of the protonated molecule [M+H]⁺. nih.gov This fragmentation data is crucial for confirming the identity of the molecule in various samples. Furthermore, MS/MS has been a key technique in the characterization of impurities in metaraminol bitartrate. benthamdirect.comresearchgate.netingentaconnect.com The fragmentation pattern of a suspected impurity can be compared to that of a synthesized standard to confirm its identity. benthamdirect.comresearchgate.net The precision in measuring the accurate masses of fragment ions is a critical factor in the successful identification of metabolites and impurities. springernature.com

Interactive Table: Key MS/MS Fragmentation Data for Metaraminol

| Precursor Ion (m/z) | Instrument Type | Ionization Mode | Collision Energy | Top 5 Fragment Peaks (m/z) | Reference |

|---|---|---|---|---|---|

| 168 | LC-ESI-QQ | Positive | 40 V | 105.100, 79.200, 77.000, 103.100, 107.300 | nih.gov |

Development of Extraction and Sample Preparation Protocols for Research Matrices

Effective sample preparation is a critical and often challenging step in the bioanalytical workflow, especially for complex research matrices like whole blood, plasma, or urine. nih.govresearchgate.net The primary goals of sample preparation are to remove interfering endogenous components (e.g., proteins, lipids, salts) and to concentrate the analyte to a level suitable for detection by the analytical instrument. nih.gov The choice of technique depends on the analyte's physicochemical properties, the nature of the matrix, and the sensitivity required. chromatographyonline.com

For Metaraminol, a polar and water-soluble compound, sample preparation protocols must be designed to efficiently extract it from the biological matrix while minimizing matrix effects, which can suppress or enhance the analyte's signal in techniques like mass spectrometry. nih.gov Common approaches include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.com SPE is often preferred as it can provide a cleaner extract through selective retention of the analyte on a solid sorbent and subsequent elution with a suitable solvent. chromatographyonline.com

For analytical techniques like gas chromatography (GC), which require analytes to be volatile and thermally stable, derivatization is often necessary for polar compounds like Metaraminol. Metaraminol contains two hydroxyl groups and a primary amine group, which are polar and can lead to poor chromatographic peak shape and thermal degradation in a hot GC injection port.

Extractive acetylation is a derivatization technique performed to enhance the analyte's recovery and improve its chromatographic properties. This process involves the reaction of the analyte with an acetylating agent, such as acetic anhydride, to convert the polar functional groups into less polar, more volatile acetyl esters and amides.

The reaction for Metaraminol would proceed as follows:

This derivatization can be performed directly in the sample extract. The resulting triacetyl-Metaraminol derivative is significantly more hydrophobic, which facilitates its extraction into an organic solvent and improves its volatility for GC analysis.

| Functional Group on Metaraminol | Reagent | Resulting Group | Benefit |

| Phenolic Hydroxyl (-OH) | Acetic Anhydride | Acetyl Ester | Increases hydrophobicity; Improves volatility for GC analysis. |

| Alcoholic Hydroxyl (-OH) | Acetic Anhydride | Acetyl Ester | Increases hydrophobicity; Improves thermal stability. |

| Primary Amine (-NH₂) | Acetic Anhydride | Acetyl Amide | Reduces polarity; Prevents peak tailing in chromatography. |

In quantitative analysis, particularly with chromatography-mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is essential for achieving high accuracy and precision. researchgate.net An IS is a compound with physicochemical properties very similar to the analyte of interest, which is added at a known concentration to every sample, calibrator, and quality control sample before any sample preparation steps. researchgate.netnih.gov

The fundamental role of the IS is to compensate for variations that can occur during the analytical process. researchgate.net By measuring the ratio of the analyte's response to the IS's response, the method can correct for:

Analyte Loss During Sample Preparation: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the IS. nih.govvideleaf.com

Variability in Injection Volume: Minor differences in the volume of sample injected into the chromatograph are normalized.

Instrument Response Fluctuations: Changes in instrument sensitivity, particularly in the mass spectrometer's ion source, affect both the analyte and the IS, leaving their ratio constant. researchgate.net

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Metaraminol-d₃, where three hydrogen atoms are replaced with deuterium). A SIL-IS behaves almost identically to the analyte during extraction and chromatography but is distinguishable by its higher mass in the mass spectrometer. videleaf.com When a SIL-IS is not available, a structurally similar analog can be used, though it may not compensate for all variables as effectively. nih.govresearchgate.net

The concentration of the analyte is calculated using the following relationship: nih.govlibretexts.org

| Internal Standard Type | Example for Metaraminol Analysis | Advantages | Disadvantages |

| Stable Isotope-Labeled (SIL) | Metaraminol-d₃, ¹³C-Metaraminol | Co-elutes with analyte; Corrects for matrix effects and extraction variability most effectively. videleaf.com | High cost and limited commercial availability. researchgate.net |

| Structural Analog | Phenylpropanolamine, Ephedrine | More readily available and less expensive; Similar chemical properties to the analyte. wikipedia.org | May not co-elute perfectly; May have different extraction recovery or ionization efficiency than the analyte. researchgate.net |

The proper selection and use of an internal standard are cornerstones of a robust and reliable quantitative analytical method for Metaraminol research. researchgate.netnih.gov

Structure Activity Relationships Sar and Molecular Modeling of Metaraminol

Elucidation of Structural Features Influencing Adrenergic Receptor Binding and Agonism

The key structural components of Metaraminol (B1676334) and their influence on its activity are detailed below:

Phenolic Hydroxyl Group: Located at the meta-position (position 3) of the phenyl ring, this hydroxyl group is crucial for the compound's activity. nih.govacs.org Unlike catecholamines such as norepinephrine (B1679862), which have hydroxyl groups at both the 3 and 4 positions, Metaraminol's single meta-hydroxyl group reduces its potency as a direct agonist but is essential for its binding to α₁-adrenergic receptors, contributing significantly to its vasoconstrictive effects. The absence of the para-hydroxyl group also makes the compound resistant to metabolism by catechol-O-methyltransferase (COMT).

β-Hydroxyl Group: The hydroxyl group on the beta-carbon of the ethylamine (B1201723) side chain is a common feature among many direct-acting sympathomimetic amines. This group is important for establishing a proper orientation and binding affinity within the receptor pocket, likely through hydrogen bonding interactions. For maximal agonistic activity at adrenergic receptors, this group must have the correct stereochemical configuration.

Amino Group: The primary amino group at the end of the ethylamine side chain is fundamental for direct agonistic activity. It is typically protonated at physiological pH, allowing it to form a critical ionic bond with a negatively charged amino acid residue, such as aspartate, in the receptor's binding site. This interaction is a key anchor point for many adrenergic agonists.

α-Methyl Group: The methyl group on the alpha-carbon of the ethylamine side chain provides resistance to metabolism by monoamine oxidase (MAO). This structural feature increases the duration of action of Metaraminol compared to phenylethanolamines without this substitution. It also enhances the indirect sympathomimetic activity, which involves the displacement of norepinephrine from neuronal storage vesicles.

Table 1: Influence of Metaraminol's Structural Features on Adrenergic Receptor Interaction

| Structural Feature | Position | Influence on Receptor Binding and Agonism |

| Phenolic Hydroxyl Group | meta-position of phenyl ring | Enhances binding to α₁-adrenergic receptors; contributes to vasoconstrictive effects; confers resistance to COMT metabolism. |

| β-Hydroxyl Group | β-carbon of ethylamine chain | Important for binding affinity and proper orientation in the receptor pocket through hydrogen bonding. |

| Amino Group | End of ethylamine chain | Forms a crucial ionic bond with the receptor, anchoring the molecule in the binding site; essential for direct agonism. |

| α-Methyl Group | α-carbon of ethylamine chain | Provides resistance to MAO metabolism, prolonging duration of action; increases indirect sympathomimetic activity. |

Computational Chemistry and Molecular Docking Studies of Metaraminol Interactions

While specific molecular docking studies exclusively focused on Metaraminol are not extensively published, the principles of its interaction can be inferred from computational studies of other adrenergic agonists and the known crystal structures of adrenergic receptors. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interaction. nih.govgithub.io

For a phenylethanolamine like Metaraminol, docking simulations into the binding pocket of an α1- or β-adrenergic receptor would reveal several key interactions:

Ionic Interaction: The protonated amine of Metaraminol would form a strong ionic bond with the carboxylate side chain of a highly conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor. nih.gov

Hydrogen Bonding: The β-hydroxyl group and the meta-hydroxyl group on the phenyl ring are predicted to act as hydrogen bond donors and acceptors, forming interactions with serine residues in TM5 and potentially other polar residues like asparagine or tyrosine in the binding site. nih.govmdpi.com

Aromatic Interactions: The phenyl ring of Metaraminol would engage in π-π stacking or hydrophobic interactions with aromatic residues, such as phenylalanine or tyrosine, located in TM6 and other helices. mdpi.com

Computational studies on β2-adrenergic receptors have demonstrated that the conformational state of the receptor (inactive versus activated) significantly influences the docking scores of agonists versus antagonists. nih.govusc.edu Agonists like Metaraminol are expected to achieve more favorable docking scores and bind more effectively to the activated state of the receptor. nih.gov Advanced techniques like molecular dynamics (MD) simulations can further refine these static docking poses, providing a dynamic view of the ligand-receptor complex and accounting for protein flexibility, which is crucial for understanding the mechanism of receptor activation. github.io These computational approaches are invaluable for rationalizing the structure-activity relationships observed experimentally and for guiding the design of new, more potent, or selective agonists. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Analysis for Analog Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors. nih.gov By building a mathematical model, QSAR can predict the activity of new, unsynthesized analogs, thereby guiding drug design and optimization. nih.gov

Data Set Assembly: A series of Metaraminol analogs would be synthesized with systematic variations, for instance, by changing substituents on the phenyl ring or modifying the ethylamine side chain. Their biological activity (e.g., EC50 for α1-receptor activation) would be measured.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build an equation linking the descriptors to the biological activity. For example, a global QSAR model for phenylethylamines acting as α1-agonists identified LogP as a crucial parameter. researchgate.net

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model generation. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govnih.govmdpi.com These methods generate contour maps that visualize regions where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties would favorably or unfavorably impact activity. For instance, a CoMFA/CoMSIA study on β3-adrenergic agonists revealed that specific steric and electrostatic fields were critical for potency. mdpi.com Applying this to Metaraminol, such a model could highlight precise locations around the molecule where adding bulky groups or electron-withdrawing groups would enhance α1-receptor agonism and selectivity.

Machine Learning and In Silico Screening for Novel Molecular Interactions and Repurposing

In Silico Screening for Novel Interactions:

Machine learning models, such as support vector machines (SVM) or deep neural networks, can be trained on large datasets of known adrenergic ligands. nih.govosti.gov These models learn the complex relationships between chemical structures and biological activity. mdpi.com Such a trained model could then be used to screen massive virtual libraries of compounds to identify novel molecules that are predicted to bind to adrenergic receptors, potentially with higher affinity or different selectivity profiles than Metaraminol. Furthermore, computational methods like Site Identification by Ligand Competitive Saturation (SILCS) can be used to map the entire surface of a receptor to find new allosteric binding sites—sites distinct from the primary agonist binding pocket. nih.govpnas.org Molecules identified to bind these allosteric sites could act as modulators of Metaraminol's activity, representing a novel class of interacting compounds.

Drug Repurposing:

Drug repurposing aims to find new therapeutic indications for approved drugs, which can significantly shorten the development timeline. eurekalert.org Machine learning algorithms can facilitate this by integrating and analyzing diverse biological data. nih.gov For Metaraminol, this could involve:

Network-Based Approaches: By analyzing protein-protein interaction networks and drug-target networks, algorithms can identify unexpected connections between Metaraminol's known targets (adrenergic receptors) and the pathways of other diseases. nih.gov For example, recent studies suggest α1-adrenergic receptor antagonists may have a role in mitigating the hyperinflammation associated with conditions like COVID-19, highlighting the potential for modulators of this system in new therapeutic areas. mdpi.com

Predictive Modeling: ML models can be built to predict drug-disease associations based on integrated data from genomics, transcriptomics, and electronic health records. labroots.com By inputting Metaraminol's structural and pharmacological profile, these models could suggest new diseases where its sympathomimetic action might be beneficial. For example, an algorithm could identify sympathomimetic drugs as a class with potential disease-modifying effects in psoriasis. nih.gov

Historical Perspectives and Evolution of Metaraminol Research

Early Academic Investigations and Discoveries of Metaraminol's Properties

Following its approval for medical use in the United States in 1954, early academic investigations into Metaraminol (B1676334) hydrogen (+)-tartrate focused on characterizing its fundamental pharmacological properties as a sympathomimetic agent. wikipedia.org Initial studies documented its effectiveness as a vasopressor, noting its capacity to produce a sustained increase in blood pressure. acpjournals.org Researchers quickly identified that many of the hemodynamic effects of Metaraminol were analogous to those produced by the endogenous sympathetic neurotransmitter, norepinephrine (B1679862). acpjournals.org

A key finding from this era was the observation of Metaraminol's prolonged duration of action compared to norepinephrine. acpjournals.org This characteristic suggested a different or more complex mechanism of interaction within the circulatory system. Early clinical studies, such as those by Weil in 1955 and 1957, explored its utility and effects, even investigating its potential for oral administration to manage hypotension. acpjournals.orgnih.gov These foundational investigations established Metaraminol as a potent and durable vasopressor, setting the stage for more detailed mechanistic studies. The primary effects observed in these early studies were potent vasoconstriction, leading to an increase in peripheral vascular resistance and a subsequent rise in both systolic and diastolic blood pressure. droracle.ailitfl.com

Table 1: Initial Observed Properties of Metaraminol in Early Research

| Property | Observation | Comparative Notes |

|---|---|---|

| Primary Hemodynamic Effect | Increased blood pressure | Similar to norepinephrine acpjournals.org |

| Mechanism of BP Increase | Vasoconstriction, increased SVR | Acts on vascular smooth muscle litfl.com |

| Duration of Action | Prolonged | Longer-lasting than norepinephrine acpjournals.org |

| Cardiac Effect | Variable heart rate, often reflex bradycardia | A compensatory response to increased BP litfl.comlitfl.com |

Development of Metaraminol as a Research Tool in Sympathomimetic Studies

The unique properties of Metaraminol, particularly its relationship with norepinephrine, led to its development as an important research tool for investigating the sympathetic nervous system. Scientists utilized Metaraminol to explore the mechanisms of other vasoactive amines and the physiology of neurotransmitter storage and release. acpjournals.org

A pivotal area of research was its use in studies involving reserpine, a drug known to deplete catecholamine stores. Studies demonstrated that in animals treated with reserpine, the effects of sympathomimetic amines like Metaraminol were significantly altered, providing strong evidence for the role of endogenous norepinephrine in their mechanism of action. acpjournals.org Metaraminol became instrumental in demonstrating the concept of "false neurotransmitters." derangedphysiology.com Researchers discovered that Metaraminol is taken up into sympathetic nerve terminals and stored in vesicles, where it displaces norepinephrine. derangedphysiology.com The released norepinephrine is then primarily responsible for the observed sympathomimetic effect. This indirect action made Metaraminol a valuable compound for studying the dynamics of neuronal uptake and transmitter displacement, helping to differentiate between direct-acting and indirect-acting sympathomimetics.

Paradigm Shifts in Understanding its Direct and Indirect Mechanisms of Action in Cellular and Tissue Models

The understanding of Metaraminol's mechanism of action has undergone a significant evolution, shifting from a simple model to a more nuanced appreciation of its dual direct and indirect effects. Initially, its actions were largely considered identical to norepinephrine, though with a longer duration. acpjournals.org

The first major paradigm shift came with the elucidation of its powerful indirect mechanism. The landmark work by Harrison et al. in 1963 demonstrated that the action of Metaraminol was fundamentally dependent on the presence of norepinephrine in tissues. This research established the concept of Metaraminol acting as a "false neurotransmitter," displacing endogenous norepinephrine from neuronal storage vesicles to exert its primary pressor effects. derangedphysiology.com This indirect sympathomimetic action was shown to be the dominant mechanism in common clinical practice. wikipedia.org

However, subsequent research revealed that this was not the complete picture. A second paradigm shift occurred with the discovery of Metaraminol's direct effects on adrenergic receptors. Studies in various cellular and tissue models provided evidence that Metaraminol itself is a direct-acting alpha-1 adrenergic receptor agonist. droracle.ailitfl.comdroracle.ai For instance, research by Stone et al. in 1966 showed that Metaraminol had a lipolytic effect on adipocytes that was not related to norepinephrine release and could be blocked by the alpha-receptor antagonist phenoxybenzamine (B1677643), indicating a direct alpha-receptor-mediated action. Further investigations also identified mild beta-1 adrenergic receptor activity, which can contribute to a slight increase in cardiac contractility. droracle.aidroracle.ai This led to the current understanding of Metaraminol as a sympathomimetic with a dual mechanism: it acts directly on alpha-1 receptors to cause vasoconstriction and also acts indirectly by stimulating the release of norepinephrine. droracle.ailitfl.comnih.gov

Table 2: Evolution of Understanding Metaraminol's Mechanism of Action

| Mechanism | Description | Key Receptor/Target | Primary Effect |

|---|---|---|---|

| Indirect Action (Primary) | Acts as a "false neurotransmitter," taken up into nerve endings and displaces norepinephrine from storage vesicles. derangedphysiology.com | Vesicular monoamine transporter (VMAT) | Release of endogenous norepinephrine, leading to vasoconstriction. droracle.ai |

| Direct Action (Secondary) | Binds to and directly activates adrenergic receptors on effector cells. droracle.ailitfl.com | Alpha-1 adrenergic receptors litfl.comdroracle.ai | Vasoconstriction of vascular smooth muscle. litfl.com |

| Direct Action (Minor) | Exhibits weak agonist activity at beta-1 adrenergic receptors. droracle.ai | Beta-1 adrenergic receptors droracle.aidroracle.ai | Mild increase in cardiac contractility. droracle.ai |

Future Directions in Metaraminol Hydrogen + Tartrate Academic Research

Exploration of Novel Synthetic Pathways for Enhanced Purity and Yield for Research Applications

The development of new synthetic methodologies is crucial for obtaining high-purity Metaraminol (B1676334) Hydrogen (+)-Tartrate, which is essential for accurate and reproducible research findings. Current research in synthetic chemistry is focused on creating more efficient and stereoselective pathways.

Retrosynthesis and Computer-Aided Design: Modern approaches, such as retrosynthesis models combined with prioritization scoring algorithms, are being explored to deduce novel and promising synthetic pathways. researchgate.net These computational tools analyze structural changes and reaction mechanisms to predict efficient routes for producing desired chemical compounds. researchgate.net

Industrial-Scale Synthesis Innovation: Recent advancements in pharmaceutical manufacturing have seen the development of novel routes for drug synthesis that are amenable to industrial-scale production. For instance, new methods for other complex molecules have been developed that are based on reactions like the nitro aldol (B89426) reaction, demonstrating the potential for creating more efficient and scalable syntheses for compounds like Metaraminol. mdpi.com

Catalytic Systems: The use of novel catalytic systems, such as nickel-catalyzed reductive cross-coupling, has shown promise in the synthesis of other pharmacologically active molecules. mdpi.com Similar innovative catalytic approaches could be applied to the synthesis of Metaraminol to improve yield and purity.

Table 1: Comparison of Synthetic Approaches

| Approach | Potential Advantages | Key Considerations |

|---|---|---|

| Retrosynthesis Modeling | Prediction of novel, efficient pathways; informs on necessary enzymes and reaction mechanisms. researchgate.net | Requires robust databases and accurate scoring algorithms. researchgate.net |

| Novel Industrial Routes | Scalability for large-scale production; potential for cost-reduction. mdpi.com | Requires significant process development and optimization. |

| Advanced Catalysis | High efficiency and selectivity; potential for milder reaction conditions. mdpi.com | Catalyst cost and sensitivity can be a factor. |

Advanced Mechanistic Studies on Receptor Selectivity and Signal Transduction Pathways In Vitro

Metaraminol's primary mechanism of action involves both direct and indirect effects on adrenergic receptors. wikipedia.orgderangedphysiology.com However, a more granular understanding of its interaction with these receptors at the molecular level is a key area for future investigation.

Receptor Binding and Activation: Metaraminol is known to act on α1-adrenergic receptors and has some β-adrenergic effects at high doses. wikipedia.orgdrugbank.com Its dominant effect, however, is the indirect release of norepinephrine (B1679862) from neuronal vesicles. derangedphysiology.com Advanced in vitro studies using techniques like radioligand binding assays and functional assays in cell lines expressing specific human adrenergic receptor subtypes (α1A, α1B, α1D, β1, β2) can provide a more precise characterization of its binding affinities and functional potencies.

Signal Transduction Pathways: The activation of adrenergic receptors by Metaraminol initiates a cascade of intracellular signaling events. While it is known to inhibit adenylyl cyclase, leading to decreased cAMP production, the full spectrum of its effects on downstream signaling molecules is not completely understood. drugbank.com Future research will likely employ techniques such as:

Phosphorylation Assays: To study the activation of key signaling proteins like extracellular signal-regulated kinases (ERK1/2). nih.gov

G-Protein Coupling Assays: To determine the specific G-protein subtypes (e.g., Gαi, Gαo) that are preferentially activated by Metaraminol-bound receptors. nih.gov

Second Messenger Quantification: To measure changes in intracellular messengers beyond cAMP, such as inositol (B14025) phosphates and calcium ions.

These studies will help to elucidate the concept of "functional selectivity" or "biased agonism," where a ligand can preferentially activate certain signaling pathways over others at the same receptor. nih.gov This could explain the nuanced physiological effects of Metaraminol.

Development of Next-Generation Analytical Probes and Imaging Agents for Pre-clinical Research

To visualize and quantify the distribution and target engagement of Metaraminol in real-time within cellular and tissue systems, the development of novel analytical tools is essential.

Fluorescently Labeled Analogs: Synthesizing fluorescently tagged versions of Metaraminol would allow for its visualization using advanced microscopy techniques. These probes could be used to track the drug's uptake into cells, its subcellular localization (e.g., at the plasma membrane versus intracellular compartments), and its interaction with adrenergic receptors in living cells. researchgate.net

Radiolabeled Tracers for PET/SPECT Imaging: The development of Metaraminol analogs labeled with positron-emitting (e.g., Carbon-11 (B1219553), Fluorine-18) or single-photon-emitting (e.g., Iodine-123) isotopes would enable non-invasive in vivo imaging using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). This would allow researchers to study the biodistribution of Metaraminol and its binding to adrenergic receptors in preclinical animal models.

Affinity-Based Probes: The design of probes that covalently bind to the Metaraminol binding site on adrenergic receptors could be used for receptor identification and quantification in complex biological samples.

These advanced tools will be invaluable for understanding the pharmacokinetics and pharmacodynamics of Metaraminol at a microscopic level, providing insights that are not achievable with conventional analytical methods. researchgate.net

Computational Design of Metaraminol Analogs for Specific Molecular Targets and Modulators

Computational chemistry and molecular modeling offer powerful tools for the rational design of novel molecules with tailored properties. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of Metaraminol and evaluating the effects on receptor binding and functional activity, researchers can build detailed SAR models. This information is crucial for understanding which parts of the molecule are critical for its activity.

Molecular Docking and Dynamics Simulations: Using the three-dimensional structures of adrenergic receptors, computational models can predict how Metaraminol and its analogs bind to the receptor's active site. mdpi.com Molecular dynamics simulations can further explore the stability of these interactions and the conformational changes they induce in the receptor. nih.gov

Virtual Screening: Large chemical libraries can be computationally screened to identify new compounds that are predicted to have similar or improved activity profiles compared to Metaraminol.

The ultimate goal of this research is to design novel Metaraminol analogs with enhanced receptor selectivity (e.g., higher affinity for a specific α1-adrenergic receptor subtype) or biased signaling properties. Such compounds could serve as highly specific pharmacological tools for dissecting the roles of different adrenergic receptor signaling pathways in health and disease.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Metaraminol hydrogen (+)-tartrate in pharmaceutical formulations?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) or potentiometric titration. For example, dissolve 250 mg of the compound in a 1:1 mixture of dehydrated alcohol and chloroform, then titrate with 0.02 N perchloric acid in dioxane using a potentiometric endpoint .

- Data Validation : Cross-check results with mass spectrometry (LC-MS) to confirm molecular ion peaks at m/z 316.3 (CHNO·CHO) .

Q. How does the stereochemistry of this compound influence its adrenergic activity?

- Experimental Design : Compare the α-adrenergic receptor binding affinity of the (+)-tartrate enantiomer versus racemic mixtures using radioligand assays (e.g., H-prazosin displacement). The (-)-α-(1-aminoethyl)-m-hydroxybenzyl alcohol configuration in the tartrate salt shows 5-fold higher potency in vasoconstriction assays .

Q. What are the stability-indicating parameters for this compound under varying pH and temperature conditions?

- Protocol : Accelerated stability studies (40°C/75% RH for 6 months) with pH ranges of 3–8. Monitor degradation products (e.g., oxidation to quinones) via HPLC. The compound is most stable at pH 4.5–5.5, with <2% degradation over 12 months .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data between in vitro and in vivo models of this compound be resolved?

- Contradiction Analysis : In vitro hepatic microsomal studies may underestimate metabolic clearance due to species-specific CYP450 isoform differences (e.g., human CYP2D6 vs. rodent CYP2C11). Validate using humanized liver mice or physiologically based pharmacokinetic (PBPK) modeling .

- Data Cross-Validation : Pair plasma concentration-time profiles with tissue distribution studies using C-labeled compound to account for non-hepatic elimination pathways .

Q. What experimental strategies mitigate batch-to-batch variability in chiral purity during synthesis?

- Methodology : Implement asymmetric catalysis (e.g., Sharpless epoxidation) to achieve >99% enantiomeric excess (ee). Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) .

- Quality Control : Use differential scanning calorimetry (DSC) to detect polymorphic impurities; the tartrate salt exhibits a sharp endotherm at 168–170°C .

Q. What are the implications of this compound’s hemodynamic effects in preclinical models of septic shock?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.